

Definitive Guide: 1H-Pyrazolo[3,4-c]pyridin-3-amine Structure Elucidation

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Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-c]pyridin-3-amine

CAS No.: 76006-17-2

Cat. No.: B1589254

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Executive Summary

The **1H-pyrazolo[3,4-c]pyridin-3-amine** scaffold represents a critical bioisostere of adenine, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., GSK-3, JAK, and CDK inhibitors). Despite its pharmacological value, the synthesis and structural characterization of this scaffold present significant challenges, primarily due to the potential for regioisomer formation (vs. [3,4-b] or [4,3-c] isomers) and annular tautomerism (1H vs. 2H).

This guide provides a definitive, self-validating workflow for the synthesis and structural elucidation of **1H-pyrazolo[3,4-c]pyridin-3-amine**. It moves beyond generic descriptions, offering a causal analysis of the chemical shifts and specific HMBC correlations required to certify the structure.

Part 1: Structural Fundamentals & Tautomerism

Before synthesis, one must understand the target's dynamic nature. The "3-amine" functionality introduces a donor-acceptor motif essential for hydrogen bonding within the kinase hinge region.

The Isomer Challenge

The fusion of pyrazole and pyridine rings can yield multiple isomers. The two most commonly confused are:

- Pyrazolo[3,4-b]pyridine: The "linear" fusion where the pyridine nitrogen is adjacent to the bridgehead.
- Pyrazolo[3,4-c]pyridine (Target): The "iso" fusion where the pyridine nitrogen is separated from the bridgehead by one carbon on one side, and two on the other.

Critical Diagnostic Feature:

- [3,4-b] Isomer: Contains three contiguous protons (H4, H5, H6). NMR shows an AMX or ABC spin system (d, dd, d).
- [3,4-c] Isomer: Contains one isolated proton (H4) and two vicinal protons (H6, H7). NMR shows one Singlet and two Doublets.

Tautomeric Equilibrium

In solution (DMSO-d6), the 1H-tautomer is generally favored over the 2H-tautomer due to the stabilization of the lone pair on N2 by the adjacent amine group (intramolecular H-bond potential). However, N-alkylation can occur at either N1 or N2, necessitating rigorous NOESY analysis during derivatization.

Part 2: Synthetic Pathway (The "Make" Phase)

The synthesis relies on the Gewald-type cyclization using a 4-chloro-3-cyanopyridine precursor. This route is preferred over the hydrazine-aldehyde condensation as it unequivocally fixes the regiochemistry of the amine at position 3.

Protocol: Cyclization of 4-Chloro-3-cyanopyridine

Reagents:

- Precursor: 4-chloro-3-cyanopyridine (CAS: 15470-36-7)

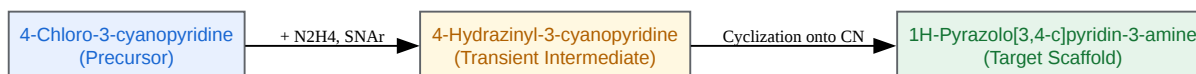
- Reagent: Hydrazine hydrate (64-65% in water)
- Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred for kinetics)

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 eq of 4-chloro-3-cyanopyridine in n-Butanol (0.5 M concentration).
- Addition: Add 3.0 eq of Hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine acts as both nucleophile and base to scavenge HCl.
- Reflux: Heat the mixture to 110°C (reflux) for 4-6 hours.
 - Mechanism:[1] Hydrazine first displaces the 4-chloro group (S_NAr) to form the 4-hydrazinyl intermediate. Subsequently, the terminal nitrogen attacks the nitrile carbon (nucleophilic addition), followed by tautomerization to form the 3-amino-pyrazole ring.
- Precipitation: Cool the reaction to 0°C. The product often precipitates as a beige/off-white solid.
- Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75-85%

Visualization: Synthetic Workflow



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Caption: Step-wise conversion of chloropyridine to pyrazolopyridine via S_NAr and intramolecular cyclization.

Part 3: Analytical Elucidation Strategy (The "Measure" Phase)

This section details the self-validating NMR logic. You must observe these specific signals to confirm the [3,4-c] isomer.

1H NMR Signature (DMSO-d6, 400 MHz)

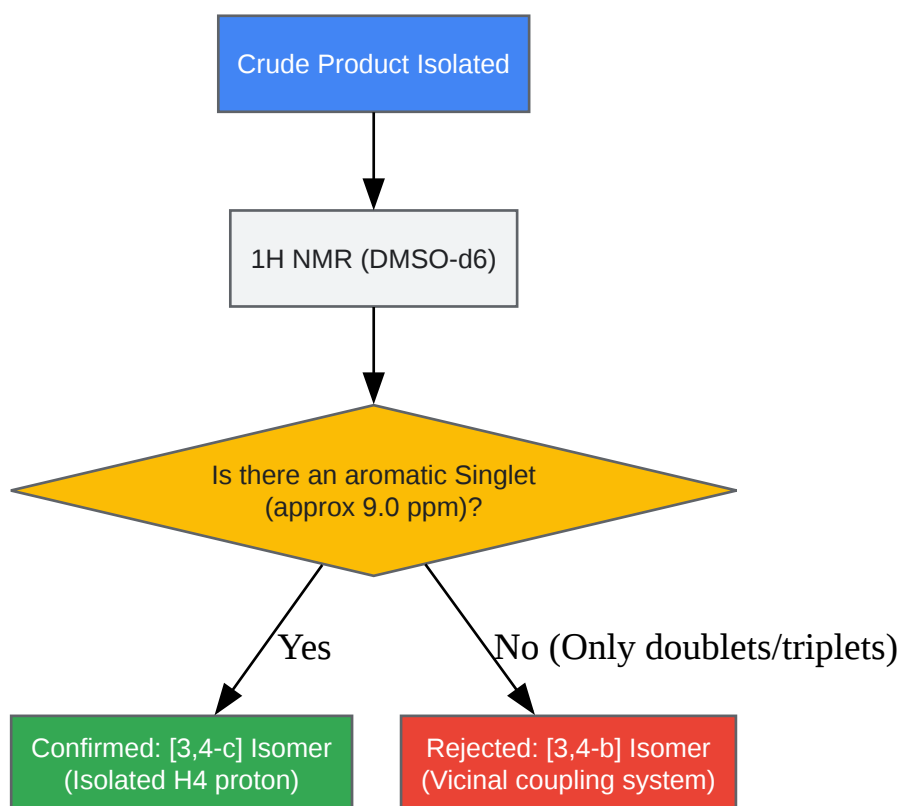
Proton Position	Multiplicity	Approx. Shift (ppm)	Structural Logic (Why?)
-NH2 (3-pos)	Broad Singlet	5.5 - 6.5	Exchangeable amine protons. Broadening indicates H-bonding.
-NH (1-pos)	Broad Singlet	12.0 - 13.5	Pyrazole NH. Highly deshielded, often invisible if wet DMSO is used.
H4	Singlet (s)	8.8 - 9.1	The Diagnostic Peak. This proton is isolated between the bridgehead and the pyridine nitrogen (N6). It has no vicinal neighbors.
H5	Doublet (d)	8.2 - 8.4	Ortho to Pyridine N (N6). Deshielded. J ~5.5 Hz (coupling to H7).
H7	Doublet (d)	7.6 - 7.8	Meta to Pyridine N. Shielded relative to H5. J ~5.5 Hz.

Critical Validation Step: If you observe a triplet or a doublet of doublets (dd) in the aromatic region, you have likely synthesized the [3,4-b] isomer or the starting material has not cyclized. The presence of a sharp aromatic singlet at ~9.0 ppm is the mandatory inclusion criterion for the [3,4-c] scaffold.

13C NMR & 2D Correlations

- HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of fusion.
 - H4 (Singlet) Correlation: Must show a strong 3-bond correlation to the Bridgehead Carbon (C7a) and the Pyridine Nitrogen adjacent carbon (C5).
 - NH2 Correlation: The amine protons should show a correlation to C3 (direct attachment) and C3a (bridgehead).

Visualization: Elucidation Decision Tree



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Caption: Logic flow for distinguishing pyrazolo[3,4-c]pyridine from the [3,4-b] isomer using 1H NMR.

Part 4: Application & Reference Data

Biological Context (Why this matters)

The **1H-pyrazolo[3,4-c]pyridin-3-amine** scaffold is a privileged structure in kinase discovery. The N1-C3(NH2) motif mimics the N9-C6(NH2) motif of Adenine.

- Binding Mode: The Pyridine N (N6) acts as a hydrogen bond acceptor, while the C3-NH2 acts as a donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

Tabulated Data for Verification

Property	Value	Notes
Molecular Formula	C6H6N4	
Molecular Weight	134.14 g/mol	
Appearance	Off-white to yellow solid	Darkens upon oxidation/light exposure
Solubility	DMSO, MeOH, DMF	Poor solubility in DCM/Water
Key IR Bands	3300-3400 cm ⁻¹ (NH/NH2)	2200 cm ⁻¹ (CN) must be ABSENT

References

- Synthesis of Pyrazolo[3,4-c]pyridines
 - Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[2][3]
 - Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
 - URL:[[Link](#)]
- NMR Elucidation of Pyrazolopyridines
 - Title: Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy (Analogous HMBC logic).
 - Source: National Institutes of Health (NIH) / PubMed Central.
 - URL:[[Link](#)]

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 - Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Compar
 - Source: MDPI, Molecules.
 - URL:[[Link](#)][4]
- Compound Data & Properties
 - Title: **1H-pyrazolo[3,4-c]pyridin-3-amine** (Compound Summary).
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